massarigenin C

説明

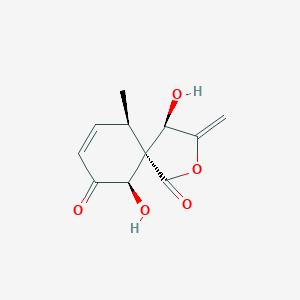

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4R,5R,6R,10R)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8+,9+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZYYACVPIJBPD-SIWOTSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=CC(=O)[C@@H]([C@]12[C@H](C(=C)OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Sources and Bioprospecting of Massarigenin C

Fungal Biogeography and Chemotaxonomic Investigations Related to Massarigenin C Production

Massarina tunicata as a Primary Source of this compound

The freshwater aquatic fungus Massarina tunicata is a significant producer of a class of bioactive secondary metabolites known as massarigenins. Research into this fungus has led to the isolation of four rosigenin analogues, designated massarigenins A-D, with this compound being one of the notable compounds. The secondary metabolite chemistry of the Massarina genus remains largely unexplored, but initial studies indicate that these species are chemically productive. researchgate.net

Endophytic Fungi (Coniothyrium sp., Malbranchea flavorosea, Phoma herbarum) Associated with this compound Isolation

Endophytic fungi, which live within the tissues of plants without causing disease, are a rich source of novel natural products. Several endophytic species have been identified as producers of this compound or closely related compounds.

Coniothyrium sp. : Various isolates of Coniothyrium have been shown to produce a diversity of structurally novel metabolites. researchgate.net An endophytic Coniothyrium sp. isolated from the plant Artimisia maritima yielded new massarilactones E-G. nih.gov Another strain, associated with the succulent plant Carpobrotus edulis, was found to produce massarilactones C and D, as well as massarigenin E. researchgate.net This chemotaxonomic link highlights the genus as a promising source for discovering new massarigenin analogs.

Malbranchea flavorosea : This fungus has been definitively identified as a source of this compound. From an extract prepared from a grain-based culture of Malbranchea flavorosea, researchers isolated known compounds including massarigenins B and C. researchgate.net

Phoma herbarum : While this compound itself has not been reported from this species, the marine-derived fungus Phoma herbarum is known to produce massarilactone H, a structurally related polyketide. nih.gov The production of a compound with the same core skeleton is significant from a chemotaxonomic standpoint, suggesting that other Phoma species could be valuable targets in the search for this compound. Phoma herbarum is a ubiquitous fungus that can be found in both terrestrial and marine environments. nih.gov

Table 1: Fungal Sources of this compound and Related Compounds

| Fungus | Compound(s) Isolated | Habitat/Source |

|---|---|---|

| Massarina tunicata | Massarigenins A-D | Freshwater |

| Coniothyrium sp. | Massarilactones C, D, E, F, G; Massarigenin E | Endophytic (Carpobrotus edulis, Artimisia maritima) |

| Malbranchea flavorosea | Massarigenin B, this compound | Grain-based culture |

| Phoma herbarum | Massarilactone H | Marine-derived |

| Pleotrichocladium opacum | Massarigenins A, C; Massarilactones A, B, C, D, E, H | Not specified |

Marine-Derived Microorganisms and the Isolation of this compound

The marine environment represents a vast and largely untapped resource for the discovery of new bioactive compounds. nih.gov Marine microorganisms, in particular, have proven to be a source of novel natural products with a wide spectrum of biological activities. nih.gov The isolation of massarilactone H from the marine-derived fungus Phoma herbarum serves as a key example, demonstrating the potential of marine microbial prospecting for discovering compounds structurally related to this compound. nih.gov This highlights the importance of exploring marine habitats to uncover new fungal strains with unique biosynthetic capabilities.

Strategic Cultivation and Fermentation Protocols for Enhanced this compound Biosynthesis

Enhancing the production of this compound requires strategic optimization of fungal cultivation and fermentation processes. Many microbial gene clusters for secondary metabolites are "silent" under standard laboratory conditions. frontiersin.org Activating these pathways is key to improving yields.

One of the most effective strategies is the "One Strain Many Compounds" (OSMAC) approach. frontiersin.orgnih.gov This principle is based on the concept that a single microbial strain can produce a variety of different secondary metabolites when its growth conditions are altered. nih.gov By systematically changing parameters such as culture media composition, physical state (solid vs. liquid), aeration, and temperature, researchers can induce the expression of otherwise silent biosynthetic gene clusters. frontiersin.orgnih.gov For example, switching a marine-derived Penicillium sp. from a liquid medium to a rice-based solid medium triggered a significant change in its secondary metabolite profile, leading to the isolation of five new compounds. nih.gov Similarly, the fungus Pleotrichocladium opacum produced this compound in a liquid medium, but yielded different metabolites like massarilactone D when cultured on a solid rice medium. acs.org

Specific cultivation protocols have been documented for fungi that produce this compound and its analogs. In one study, Malbranchea flavorosea was grown on a solid rice and water medium for 45 days before extraction and isolation of this compound. researchgate.net For the fungus Phaeosphaeria sp., a solid rice medium was also used, with static incubation at 28°C for 40 days to produce polyketide derivatives. nih.gov

Other innovative strategies to enhance polyketide production include:

Co-cultivation : Growing two or more different microorganisms together can trigger defense mechanisms and stimulate the production of secondary metabolites that are not produced in monocultures. researchgate.net

Light Exposure : Light is an important environmental signal that can regulate fungal secondary metabolism. In one study, exposing the endophytic fungus Halorosellinia sp. to green light increased the total production of octaketide polyketides by 76% compared to cultivation in the dark. nih.gov

These approaches demonstrate that manipulating the fungal growth environment is a powerful tool for enhancing the biosynthesis of target compounds like this compound.

Table 2: Strategic Approaches for Enhancing Biosynthesis

| Strategy | Description | Example |

|---|---|---|

| OSMAC | Varying culture parameters (media, solid/liquid state) to activate silent gene clusters. | Pleotrichocladium opacum produces this compound in liquid culture and massarilactone D on solid rice medium. acs.org |

| Solid-State Fermentation | Cultivating fungi on a solid substrate, often rice or other grains. | Malbranchea flavorosea was grown on a solid rice medium for 45 days to produce this compound. researchgate.net |

| Co-cultivation | Growing multiple microbial species together to induce metabolite production. | The interaction between Alternaria tenuissima and Nigrospora sphaerica significantly increased polyketide production. researchgate.net |

| Light Manipulation | Using specific wavelengths of light to regulate metabolic pathways. | Green light enhanced octaketide production in Halorosellinia sp. by 76%. nih.gov |

Methodologies for the Isolation and Purification of Massarigenin C

Chromatographic Separation Techniques in Massarigenin C Isolation

Chromatography is a cornerstone technique for separating individual components from a mixture. microbenotes.com The principle lies in the differential partitioning of substances between a stationary phase (a fixed material) and a mobile phase (a fluid that moves through the stationary phase). microbenotes.comlongdom.org For this compound, a multi-step chromatographic approach is typically employed, starting with low-resolution techniques for initial fractionation, followed by high-resolution methods for final purification. nih.govijpsjournal.com

Column chromatography serves as a primary and indispensable purification technique for fractionating complex crude extracts obtained from fungal cultures. orgchemboulder.combyjus.com In this method, a solid adsorbent, such as silica (B1680970) gel or a chemically modified silica (like C18), is packed into a column to act as the stationary phase. wikipedia.orgdrawellanalytical.com The crude extract is loaded onto the top of the column, and a solvent or a gradient of solvents (the mobile phase or eluent) is passed through it. orgchemboulder.com Compounds within the extract separate based on their differing affinities for the stationary and mobile phases; components with a higher affinity for the mobile phase travel down the column more quickly. byjus.com

In the context of this compound isolation, the crude organic extract from a fungal culture is often first subjected to vacuum liquid chromatography or gravity column chromatography. nih.govorgchemboulder.com This initial step divides the extract into several fractions of decreasing complexity. For instance, a crude extract from the marine-derived fungus Massarina sp. (strain CNT-016) was fractionated using C18 vacuum liquid column chromatography. nih.gov The use of a gradient elution, starting with a highly polar solvent system and gradually increasing the proportion of a less polar solvent (e.g., a water/methanol (B129727) gradient), allows for the sequential elution of compounds based on their polarity. nih.gov Each collected fraction can then be analyzed, for example by Thin-Layer Chromatography (TLC), to identify those containing the target compound for further purification. orgchemboulder.com

| Fungal Source | Column Type | Stationary Phase | Mobile Phase / Eluent System | Outcome | Reference |

| Massarina sp. (CNT-016) | Vacuum Liquid Chromatography | C18 | Water/Methanol (H₂O/CH₃OH) gradient (from 90:10 to 0:100) | Separation of crude extract into 7 fractions for further purification. | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique essential for the final purification of this compound from the enriched fractions obtained via column chromatography. sinobiological.comatdbio.com HPLC utilizes high pressure to pass the mobile phase through a column packed with very small particles, providing superior separation efficiency compared to standard column chromatography. sinobiological.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for purifying moderately polar to nonpolar compounds like this compound. harvardapparatus.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. nih.govharvardapparatus.com

Following initial fractionation by column chromatography, the fraction identified as containing this compound is subjected to preparative or semi-preparative RP-HPLC. nih.gov This step is designed to isolate the compound to a high degree of purity. For example, the purification of this compound from a Massarina sp. fraction was achieved using a reversed-phase preparative column with an isocratic mobile phase—a solvent mixture of constant composition. nih.gov The use of a UV detector allows for the monitoring of compounds as they elute from the column, enabling the precise collection of the peak corresponding to this compound. atdbio.com

| Fungal Source | HPLC System | Column Type | Column Dimensions | Mobile Phase | Result | Reference |

| Massarina sp. (CNT-016) | Preparative HPLC | Reversed-Phase (Prep Nova-Pak® HR C18) | 300 x 40 mm, 6 µm particle size | Isocratic 25% Acetonitrile/Water | Isolation of pure this compound (8.9 mg). | nih.gov |

Advanced Extraction Protocols for this compound from Complex Biological Matrices

The journey to isolating this compound begins with its extraction from the complex biological matrix of the fungal culture, which includes the mycelium and the liquid or solid substrate. nih.govoup.com The choice of extraction protocol is critical for efficiently recovering secondary metabolites while minimizing the co-extraction of interfering substances. frontiersin.org

Typically, the process involves large-scale fermentation of the source fungus, such as Massarina sp., in a suitable liquid medium to encourage the production of secondary metabolites. nih.gov Following incubation, the culture broth is separated from the fungal mycelia. The extraction is most commonly performed using liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate (B1210297), chloroform, or dichloromethane. nih.govnih.govresearchgate.net For instance, the combined culture broth from an 11-liter cultivation of Massarina sp. was extracted twice with ethyl acetate. nih.gov This solvent effectively partitions nonpolar to moderately polar compounds, including this compound, from the aqueous culture medium. The organic solvent is then evaporated to yield a crude extract. nih.gov

While traditional solvent extraction is widely used, several advanced extraction techniques can enhance efficiency and reduce solvent consumption. These methods, applicable to fungal metabolites, include:

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency ultrasound waves to disrupt fungal cell walls, facilitating the release of intracellular metabolites and improving extraction efficiency. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and sample, which can significantly shorten extraction times and increase the yield of target compounds. acs.org

These advanced protocols offer greener and more efficient alternatives for obtaining the initial crude extract from the complex fungal matrix before chromatographic purification. acs.org

Preparative-Scale Isolation Strategies for this compound

Obtaining sufficient quantities of this compound (milligrams to grams) for comprehensive biological testing and structural analysis requires scaling up the isolation process. lcms.cznih.gov Preparative-scale isolation is not merely an enlargement of analytical methods; it involves strategic optimization to maintain purity while maximizing throughput and yield. ymc.co.jp

The strategy begins with large-scale cultivation of the fungus. As an example, the isolation of this compound from Massarina sp. involved growing the fungus in eleven 2.8-L flasks, each containing 1.25 L of liquid medium, resulting in a total culture volume of over 13 liters. nih.gov This large-scale fermentation yielded 4.8 grams of crude ethyl acetate extract after the initial extraction step. nih.gov

This substantial amount of crude extract is then processed using preparative chromatography. The initial fractionation is performed on a large-diameter column to handle the high mass load. The subsequent purification of the target-containing fractions is accomplished using preparative HPLC, which employs columns with larger dimensions than their analytical counterparts to accommodate higher sample volumes. waters.comlcms.cz The isolation of 8.9 mg of this compound was achieved using a preparative RP-HPLC column with a 40 mm internal diameter. nih.gov Optimization of parameters such as sample loading, mobile phase flow rate, and gradient shape is crucial for achieving a successful and efficient separation at this scale. ymc.co.jplcms.cz

Advanced Structural Elucidation Methodologies for Massarigenin C and Its Analogues

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy in Massarigenin C Structural Characterization

High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the planar structure and relative stereochemistry of this compound. This non-destructive technique probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong external magnetic field to generate a detailed map of the molecular framework. uobasrah.edu.iq

One-Dimensional NMR Spectroscopic Data Acquisition and Analysis (¹H, ¹³C)

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide the initial and most fundamental structural information for this compound. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative quantities (integration). uobasrah.edu.iq The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom, offering a direct count of the carbon atoms in the molecule. ksu.edu.sa

In a study of α-glucosidase inhibitors from Malbranchea flavorosea, this compound was isolated and its structure was characterized using high-field NMR. researchgate.net The data, recorded in deuterated methanol (B129727) (CD₃OD) on a 500 MHz spectrometer for proton and 125 MHz for carbon, are crucial for its identification. researchgate.net

Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃OD) Data sourced from a study on compounds from Malbranchea flavorosea. researchgate.net

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2 | 165.4 | - |

| 3 | 101.9 | 6.11 (s) |

| 4 | 163.6 | - |

| 4a | 100.1 | - |

| 5 | 158.2 | - |

| 6 | 66.8 | 4.43 (dd, 11.2, 5.0) |

| 7 | 74.2 | 3.58 (dd, 11.2, 2.5) |

| 8 | 69.8 | 4.01 (m) |

| 8a | 138.8 | - |

| 9 | 113.8 | 6.61 (s) |

| 10 | 19.8 | 2.09 (s) |

| 11 | 20.8 | 1.21 (d, 6.3) |

Two-Dimensional NMR Spectroscopic Data Acquisition and Analysis (COSY, HSQC, HMBC, NOESY)

To assemble the molecular puzzle of this compound, two-dimensional (2D) NMR experiments are indispensable. These techniques correlate signals from the 1D spectra to reveal through-bond and through-space connectivities. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is used to trace out proton-proton spin systems, helping to connect fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to, providing definitive one-bond C-H connectivity information. sdsu.edu This helps in assigning proton signals to their specific carbons in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire carbon framework. sdsu.edu It detects correlations between protons and carbons over two to three bonds (and sometimes four), linking together the spin systems established by COSY and connecting quaternary carbons that have no attached protons. researchgate.net For instance, correlations from a methyl proton to adjacent carbons can firmly place the methyl group within the larger structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other in the three-dimensional structure, regardless of whether they are connected through bonds. researchgate.net This information is vital for determining the relative stereochemistry of the molecule, showing which substituents are on the same side of a ring or double bond.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical tool that provides the exact mass of a molecule with very high precision, often to four or five decimal places. bioanalysis-zone.comuni-rostock.de This capability allows for the unambiguous determination of the elemental composition of this compound. Based on HRESIMS data, the molecular formula for this compound has been assigned as C₁₁H₁₂O₅. nih.gov This formula is essential for confirming the structure proposed by NMR data.

Beyond molecular formula determination, HRMS is used to study the fragmentation patterns of the parent ion. mdpi.com When the ionized molecule breaks apart in the mass spectrometer, the masses of the resulting fragment ions provide clues about the molecule's substructures. miamioh.edu Analyzing these fragments helps to confirm the connectivity and functional groups identified by NMR spectroscopy. nih.gov

Hyphenated Mass Spectrometry Techniques (LC-MS/MS, GC-MS) in this compound Research

To analyze this compound from a complex biological source like a fungal culture, mass spectrometry is typically coupled with a chromatographic separation technique. wikipedia.org

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most common technique for analyzing non-volatile secondary metabolites like this compound. wikipedia.orgeag.com Liquid chromatography first separates the components of the fungal extract. thermofisher.com The separated components then enter the mass spectrometer. In a tandem MS experiment, a specific ion corresponding to this compound is selected, fragmented, and its fragments are analyzed. This highly selective and sensitive process allows for the confident identification and quantification of the compound even in a complex mixture. technologynetworks.com

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is used for volatile and thermally stable compounds. japsonline.com While potentially less suitable for a polyhydroxylated compound like this compound, it could be employed if the compound is chemically modified (derivatized) to increase its volatility. nih.gov GC-MS provides excellent separation and generates reproducible fragmentation patterns that are useful for identification by matching against spectral libraries. japsonline.com

Computational Interpretation of Mass Spectrometry Data for this compound Metabolites

The identification of metabolites of this compound, which are structurally modified versions of the parent compound, presents a significant challenge. Computational mass spectrometry has become an essential field for addressing this. charlotte.edu When a metabolite is detected by LC-MS, its structure is unknown and a physical standard is often unavailable. Computational tools can predict the fragmentation patterns of hypothetical metabolite structures. nih.gov These in silico spectra are then compared with the experimental fragmentation data. mdpi.com Furthermore, software can analyze large datasets to recognize patterns and propose potential elemental compositions for unknown peaks, significantly aiding in the tentative identification of novel metabolites. charlotte.edunih.gov

X-ray Crystallography for the Definitive Absolute Configuration Assignment of this compound and its Derivatives

While NMR can determine the relative stereochemistry of a molecule, it cannot typically establish its absolute configuration (the actual 3D arrangement of atoms in space). For this, X-ray crystallography is the gold standard. springernature.com This technique involves directing X-rays at a single, high-quality crystal of the compound. The way the X-rays are diffracted by the electrons in the crystal allows for the calculation of a precise three-dimensional model of the molecule, including the absolute configuration of all stereogenic centers. mit.edu

The determination of absolute configuration relies on a phenomenon called anomalous dispersion. mit.edu The analysis often involves the calculation of the Flack parameter, which should ideally be close to zero for the correct enantiomer. nih.gov While a crystal structure for this compound has not been reported, the structure of its analogue, massarigenin A, was confirmed by X-ray crystallography, demonstrating the power of this technique for assigning the definitive stereostructure for this class of compounds. researchgate.net

Circular Dichroism (CD) Spectroscopy and Optical Rotation for Chiral Elucidation of this compound

The unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry, is fundamental in natural product chemistry. For chiral molecules like this compound, chiroptical methods, including optical rotation and circular dichroism (CD) spectroscopy, are indispensable tools. The absolute configuration of this compound has been definitively established through single-crystal X-ray diffraction analysis, which serves as the ultimate benchmark for all other stereochemical assignments. nih.gov Chiroptical techniques, however, remain crucial for routine characterization and for assigning the stereochemistry of new analogues where crystallographic data may not be attainable.

Circular dichroism (CD) spectroscopy is a more powerful technique that provides detailed information about the stereochemical environment of chromophores (light-absorbing groups) within a molecule. nih.govphotophysics.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. photophysics.com This differential absorption, known as the Cotton effect, produces a characteristic spectrum with positive or negative peaks that are highly sensitive to the absolute configuration and conformation of the molecule. nih.govresearchgate.net In this compound, the carbonyl group (C=O) of the lactone and the spiroketal system function as chromophores. The spatial arrangement of the atoms surrounding these groups dictates the sign and intensity of the observed Cotton effects, allowing for the determination of the absolute configuration at nearby stereocenters by applying established empirical rules or by comparing experimental spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TDDFT). researchgate.netgazi.edu.tr

| Technique | Principle | Information Obtained for this compound |

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral sample. | Provides a specific rotation value ([α]) that confirms the optical activity and serves as a key identifying parameter. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral chromophores. | Elucidates the absolute configuration of stereocenters, particularly those near chromophores like the carbonyl group and spiroketal system, by analyzing the sign and magnitude of Cotton effects. |

Vibrational Spectroscopy (IR, Raman) in this compound Structural Research

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the functional groups present in a molecule and offers a detailed "fingerprint" for its structure. These methods are foundational in the structural elucidation of natural products like this compound, complementing the data obtained from NMR spectroscopy and mass spectrometry.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov The absorption frequencies are characteristic of specific chemical bonds and functional groups. eajournals.orgocr.org.uk The IR spectrum of this compound is expected to display several key absorption bands corresponding to its structure. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibration of its hydroxyl group. The strong, sharp absorption characteristic of the carbonyl (C=O) group in the six-membered lactone ring would typically appear around 1740-1720 cm⁻¹. Furthermore, the complex spiroketal structure, a hallmark of many steroidal sapogenins, gives rise to a series of characteristic bands in the fingerprint region (approx. 1200-800 cm⁻¹), particularly those related to C-O stretching vibrations. rsc.orgresearchgate.net The spectrum would also feature bands corresponding to C-H stretching of the steroidal backbone and methyl groups (3000-2850 cm⁻¹) and C-H bending vibrations (1470-1370 cm⁻¹).

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. acs.org While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, symmetric bonds and skeletal vibrations, offering a more complete picture of the molecular structure. uci.edu For this compound, the Raman spectrum would clearly show the C=O stretching vibration, often with a strong intensity. It is particularly useful for analyzing the C-C bond vibrations of the steroidal skeleton, which appear in the 1200-800 cm⁻¹ region. acs.org The information from Raman spectra can help confirm the connectivity of the carbon framework and corroborate the functional groups identified by IR spectroscopy. Together, IR and Raman spectroscopy provide a robust, non-destructive method for confirming the presence of key structural motifs in this compound and its analogues.

| Functional Group | Type of Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3500 - 3200 | Weak or not observed |

| C-H (Alkyl) | Stretching | 2960 - 2850 | 2960 - 2850 |

| C=O (Lactone) | Stretching | 1740 - 1720 (Strong) | 1740 - 1720 (Moderate) |

| C-O (Spiroketal, Alcohol) | Stretching | 1200 - 1000 | Weak |

| C-C (Alkyl) | Stretching, Bending | Fingerprint Region | 1200 - 800 (Strong) |

Synthetic Chemistry and Derivatization Strategies for Massarigenin C

Lead-Oriented Synthesis (LOS) Approaches Utilizing the Massarigenin C Scaffold

Lead-Oriented Synthesis (LOS) aims to create compounds that fall within a "lead-like" chemical space, characterized by lower molecular weight and lipophilicity, which allows for subsequent optimization into drug candidates. nih.gov Natural products like this compound, while biologically relevant, are often too complex to serve as ideal leads. nih.gov Therefore, LOS strategies focus on simplifying the natural product scaffold while retaining its key three-dimensional features.

Research has shown that modification of the this compound core can produce valuable lead-like molecules. nih.gov For instance, a series of derivatization reactions on this compound (referred to as compound 76 in the study) yielded a set of fragments with simplified structures and molecular weights more amenable to lead discovery programs. These transformations demonstrate a practical application of LOS, where a complex natural product is not the endpoint but rather a versatile chassis for generating novel, synthetically accessible starting points for medicinal chemistry. nih.gov This approach directly addresses the challenge of creating high-quality lead compounds, a critical step in the drug discovery pipeline. chemrxiv.org

Fragment-Based Drug Discovery (FBDD) and Diversification of this compound

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. molaid.com These fragments serve as efficient starting points for building more potent and selective inhibitors. Natural products, with their inherent 3D shapes and biological relevance, are excellent sources for generating unique fragment libraries that occupy a different chemical space than traditional, often flat, synthetic libraries. nih.gov this compound has been a key subject in this area, undergoing strategic fragmentation and diversification to unlock new chemical entities. researchgate.netbeilstein-journals.org

The controlled degradation and diversification of this compound have been successfully employed to create novel fragments. researchgate.netresearchgate.net These reactions are designed to simplify the complex structure, remove potentially reactive functional groups, and introduce new sp3-hybridized centers, thereby enhancing the three-dimensionality and lead-likeness of the resulting molecules. nih.gov

A notable study detailed several diversification reactions starting from this compound. nih.govnih.gov These included stereoselective reductions and a novel acid-catalyzed rearrangement. These transformations not only generated a set of structurally unique fragments but also highlighted the chemical tractability of the this compound scaffold for creating diverse molecular architectures. nih.gov

| Entry | Starting Material | Reagents and Conditions | Product(s) | Key Transformation | Source |

| 1 | This compound | H₂, Pd/C, EtOAc/MeOH | Ketone 77 | Hydrogenation of double bond | nih.gov |

| 2 | This compound | NaBH(OAc)₃, AcOH, 1,2-dichloroethane | Alcohol 78 | Stereoselective reduction of ketone | nih.gov |

| 3 | This compound | 2M HCl, Dioxane, 60 °C | Rearranged Lactone 79 | Ester hydrolysis, Michael addition, aldol (B89426) condensation | nih.gov |

| 4 | Rearranged Lactone 79 | NaBH₄, MeOH | Diol 80 | Reduction of ketone | nih.gov |

| 5 | Rearranged Lactone 79 | 1. (COCl)₂, CH₂Cl₂ 2. Pyrrolidine, Et₃N, CH₂Cl₂ | Amide 81 | Amidation of carboxylic acid | nih.gov |

Table 1: Diversification reactions performed on the this compound scaffold.

During these studies, a novel rearrangement of this compound was discovered, leading to a highly spherical molecule that represents a significant departure from the original scaffold, further expanding the accessible chemical space. nih.govresearchgate.netbeilstein-journals.org

A key goal of using natural products in FBDD is to build libraries of fragments with high three-dimensionality (3D), as increased saturation and shape complexity are linked to greater success in clinical development. nih.gov this compound has been instrumental in the construction of such a library. researchgate.netbeilstein-journals.org

By systematically applying degradation and diversification reactions to this compound and other natural products like Cytochalasin E, researchers assembled a fragment library with excellent 3D-shape and natural product likeness. researchgate.netbeilstein-journals.org Analysis of this library showed that it occupies a novel and underexplored area of chemical space compared to existing, commercially available fragment collections. researchgate.netrsc.org These natural product-derived fragments provide unique starting points for tackling challenging biological targets that may not be amenable to inhibition by more traditional, aromatic fragments. nih.gov

Semi-Synthesis of this compound Analogues for Chemical Biology Exploration

Semi-synthesis, the chemical modification of a natural product, is a powerful strategy to efficiently generate analogues for exploring structure-activity relationships (SAR) and for creating chemical probes to study biological systems. This approach combines the structural complexity provided by nature with the flexibility of synthetic chemistry.

The derivatization reactions described for this compound (Table 1) are prime examples of semi-synthesis. By modifying specific functional groups—such as the ketone, double bond, and lactone—a series of analogues were created. nih.govnih.gov These semi-synthetic compounds can be used as probes in chemical biology to investigate the molecular targets of this compound and to understand which structural features are critical for its biological activity. The introduction of synthetic handles via semi-synthesis, such as in the formation of amide 81 , also opens up avenues for further elaboration, for example, by attaching fluorescent tags or affinity labels. nih.gov

Total Synthesis Methodologies for this compound and its Core Skeleton

As of this writing, a complete total synthesis of this compound has not been prominently documented in peer-reviewed literature. The total synthesis of complex natural products is a significant undertaking that validates the proposed structure and provides a route for generating analogues that are inaccessible through semi-synthesis.

However, synthetic efforts have been directed towards constructing the core skeletons found within this compound and its degradation products. For instance, synthetic strategies have been developed for the furo[3,4-b]pyran-5-one core, a structure related to fragments derived from this compound. rsc.org One such approach uses a chiral pool strategy, starting from D-mannose, to construct this bicyclic system via key steps like a cyclopropane (B1198618) ring expansion and a palladium-catalyzed carbonylative lactonization. rsc.org While not a synthesis of this compound itself, these methodologies are crucial as they establish viable routes to its fundamental structural motifs and could serve as a foundation for a future total synthesis.

Strategic Generation of Chemical Libraries Inspired by this compound Architectures

The unique architecture of this compound has inspired the strategic generation of entire chemical libraries designed to populate biologically relevant regions of chemical space. nih.govresearchgate.net Rather than just creating a few derivatives, the goal is to produce a larger collection of related molecules to be used in high-throughput screening or other discovery efforts.

The work to create a 3D-shaped fragment library is a direct example of this strategy. researchgate.netbeilstein-journals.org The library, containing over 150 fragments derived from this compound and other natural products, was designed to be rich in sp3 centers and stereogenic complexity. rsc.org This collection was shown to have minimal overlap with existing corporate fragment libraries, offering a unique tool for drug discovery. researchgate.netrsc.org By systematically degrading and diversifying the this compound scaffold, a library of compounds was generated that retains the parent's natural product-like character while offering novel structures for biological screening. nih.gov This approach demonstrates how a single, complex natural product can serve as the blueprint for a diverse and valuable chemical library.

Biological Activities and Molecular Mechanisms of Massarigenin C

In Vitro Enzymatic Inhibition Profiles of Massarigenin C

This compound has demonstrated inhibitory effects against specific enzymes in laboratory settings. Its activity has been most prominently documented against α-glucosidase and neuraminidase. caymanchem.comtargetmol.cn

This compound has been identified as an inhibitor of yeast α-glucosidase, exhibiting a half-maximal inhibitory concentration (IC50) of 1.25 mM. caymanchem.comtsbiochem.com α-Glucosidase inhibitors are a class of compounds that interfere with the absorption of carbohydrates in the small intestine. nih.gov These enzymes, located on the brush border of intestinal cells, are responsible for the final step in carbohydrate digestion, breaking down oligosaccharides and disaccharides into absorbable monosaccharides like glucose. mdpi.comisciii.es

Table 1: α-Glucosidase Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 Value |

|---|

The compound has shown significant in vitro inhibitory activity against neuraminidase, with an IC50 value of 4.15 µM. caymanchem.comtargetmol.cn Neuraminidases, also known as sialidases, are enzymes that cleave sialic acid residues from glycoproteins. slideshare.netwikipedia.org In the context of the influenza virus, viral neuraminidase is a glycoprotein (B1211001) on the virus's surface that is crucial for its life cycle. wikipedia.org

The primary role of viral neuraminidase is to facilitate the release of newly formed virus particles from the surface of an infected host cell. wikipedia.orgresearchgate.net It achieves this by cleaving the sialic acid groups that the viral hemagglutinin protein binds to on the cell surface. wikipedia.org By inhibiting neuraminidase, compounds like this compound prevent this cleavage, effectively trapping the progeny viruses on the host cell membrane. researchgate.net This action prevents the virus from spreading to other cells, thus curtailing the infection. researchgate.netresearchgate.net Neuraminidase inhibitors are typically competitive inhibitors that bind to the active site of the enzyme. slideshare.net

Table 2: Neuraminidase Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 Value |

|---|

Current scientific literature primarily highlights the inhibitory effects of this compound on α-glucosidase and neuraminidase. caymanchem.comtargetmol.cn Extensive research into its activity against other enzyme systems is limited. While many natural compounds exhibit broad-spectrum activities, the specific profile of this compound beyond these two enzymes has not yet been thoroughly investigated or reported. Further studies are required to determine if it targets other enzymes, such as those in the protease, kinase, or transferase families, which could reveal additional biological activities.

Cellular Pathway Modulation by this compound

The initial step in many cellular signaling processes involves the binding of a ligand to a specific receptor on the cell surface or within the cell. wiley-vch.de This binding event triggers a conformational change in the receptor, leading to its activation or inhibition and the subsequent transmission of the signal. plos.org

As of now, there is a lack of published research specifically identifying the receptor targets for this compound. Scientific investigations have not yet detailed its binding affinity or its activation or inhibition mechanisms for any particular class of receptors, such as G-protein coupled receptors (GPCRs), ligand-gated ion channels, or receptor tyrosine kinases. psu.eduresearchgate.net Elucidating these interactions is a critical next step to fully understand its molecular mechanisms.

Following receptor engagement, a series of molecular events known as intracellular signaling cascades are initiated. researchgate.net These pathways, such as the MAPK, Akt, and JAK-STAT pathways, amplify the initial signal and lead to a specific cellular response, including changes in gene expression, cell proliferation, or apoptosis. thermofisher.commdpi.com

The specific intracellular signaling cascades that are modulated by this compound remain to be elucidated. The downstream effects of its enzymatic inhibition—for example, the consequences of reduced glucose uptake resulting from α-glucosidase inhibition—are understood at a systemic level, but the direct impact of this compound on specific signaling proteins and transcription factors has not been documented. Future research is needed to map its influence on these complex intracellular networks to provide a complete picture of its cellular effects.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acarbose |

| Miglitol |

| Voglibose |

| Zanamivir |

| Oseltamivir |

Preclinical Mechanistic Investigations in Advanced In Vitro and Ex Vivo Models

Advanced in vitro and ex vivo models are crucial for bridging the gap between simple cell culture experiments and in vivo studies. These models, which more accurately mimic the physiological environment of tissues, are instrumental in elucidating the complex biological activities and molecular mechanisms of natural products like this compound.

Cell-based assays are fundamental tools for evaluating the biological effects of compounds and understanding their mechanisms of action at a cellular level. bioagilytix.comsigmaaldrich.com These assays can measure a wide range of cellular processes, including cell viability, proliferation, apoptosis, signal transduction, and enzyme activity. bioagilytix.comsigmaaldrich.com For a natural product like this compound, a tiered approach to cell-based assays is often employed.

Initial screening typically involves broad cytotoxicity assays across various cell lines to identify potential anti-proliferative effects. Following this, more specific assays are developed to investigate the underlying mechanisms. For instance, if this compound shows activity against cancer cell lines, subsequent assays could include:

Apoptosis Assays: Techniques like Annexin V/Propidium Iodide staining or caspase activity assays (e.g., caspase-3, -8, -9) can determine if the compound induces programmed cell death. sigmaaldrich.com

Cell Cycle Analysis: Flow cytometry can be used to assess the effect of the compound on cell cycle progression, identifying potential arrest at specific phases (G1, S, G2/M).

Reporter Gene Assays: These assays can be designed to monitor the activity of specific signaling pathways (e.g., NF-κB, p53) that might be modulated by this compound. bioagilytix.com

Enzymatic Assays: Direct enzymatic assays can be performed to test for the inhibition of specific enzymes that are known to be involved in disease pathogenesis. rsc.orgsemanticscholar.org

While specific, detailed cell-based assay development for this compound is not extensively reported in publicly available literature, its inclusion in natural product libraries suggests it has undergone initial bioactivity screening. nih.gov The derivatization of this compound to create fragments for screening libraries implies that the parent compound exhibited some biological activity of interest that warranted further exploration. nih.govchimia.ch The development of more sophisticated cell-based assays would be a critical next step in defining its precise molecular interactions and cellular effects.

To gain a deeper understanding of a compound's effect in a more physiologically relevant context, researchers are increasingly turning to 3D models such as organoids and precision-cut tissue slices (PCTS). frontiersin.orgmdpi.com These models preserve the multicellular architecture and, to some extent, the microenvironment of the original tissue, offering significant advantages over traditional 2D cell cultures. nih.govworktribe.com

Organoid Models: Organoids are three-dimensional, self-organizing structures derived from stem cells (either pluripotent or adult stem cells) that recapitulate key structural and functional aspects of an organ. mdpi.comnih.gov Patient-derived organoids (PDOs), particularly from tumor tissues, are becoming invaluable for preclinical drug testing and personalized medicine. nih.gov

Potential Application for this compound: Although no studies have been published on the use of organoids to test this compound, this model system would be highly valuable. For example, colorectal or pancreatic cancer organoids could be used to assess the efficacy of this compound in a patient-derived context, preserving the heterogeneity of the original tumor. nih.gov Co-culturing tumor organoids with immune cells could further elucidate any immunomodulatory effects of the compound. frontiersin.org

Tissue Slice Models: Precision-cut tissue slices are thin sections of fresh tissue that can be maintained in culture for several days. frontiersin.orgnih.gov This ex vivo model keeps the native tissue architecture, including the complex interplay between different cell types (e.g., epithelial cells, stromal cells, immune cells) and the extracellular matrix, fully intact. nih.govworktribe.com

Potential Application for this compound: PCTS from tumors or other relevant organs (e.g., liver for metabolism studies) would be an excellent platform for investigating this compound. frontiersin.orgnih.gov Researchers could evaluate its anti-cancer activity, its effects on the tumor microenvironment, and its potential for off-target toxicity in a setting that closely mimics the in vivo situation. nih.gov The response to treatment in tissue slices can be assessed through various readouts, including histology, immunohistochemistry, and analysis of secreted factors. nih.gov

Currently, the application of these advanced 3D models in the specific context of this compound research remains an underexplored but promising future direction.

Systems Biology Approaches to Elucidate this compound Biological Targets

Systems biology integrates large-scale experimental data with computational modeling to understand the complex interactions within biological systems. For natural products like this compound, which may act on multiple targets, systems biology approaches are essential for identifying their molecular targets and delineating the pathways they modulate.

Proteomics: This involves the large-scale study of proteins, their expression levels, modifications, and interactions. In drug discovery, quantitative proteomics can be used to identify proteins whose expression or phosphorylation state changes in response to compound treatment. frontiersin.orgnih.gov

Potential Application for this compound: A typical proteomics experiment to study this compound would involve treating cells (e.g., a cancer cell line) with the compound and a vehicle control. The proteomes of the cells would then be analyzed using mass spectrometry. frontiersin.org Proteins that are differentially expressed or post-translationally modified could be identified as potential targets or downstream effectors of this compound. nih.gov This approach can provide unbiased, global insights into the compound's mechanism of action. embopress.org

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolites. Metabolomic profiling can reveal how a compound alters the metabolic pathways within a cell or organism. nih.govnih.gov

Potential Application for this compound: By comparing the metabolic profiles of cells or biofluids (e.g., serum, urine) from treated versus untreated systems, researchers can identify metabolic pathways perturbed by this compound. nih.govmdpi.comfrontiersin.org For instance, alterations in lipid metabolism, amino acid pathways, or glycolysis could point towards specific enzymatic targets or signaling cascades affected by the compound. nih.gov

While specific proteomic or metabolomic studies on this compound are not yet available, these powerful technologies represent a key avenue for future research to comprehensively understand its biological effects.

Bioinformatics: This field uses computational tools to analyze and interpret biological data. In the context of drug discovery, bioinformatics can be used to predict potential protein targets for a small molecule based on its structure, analyze large datasets from -omics studies, and identify relationships between genes, proteins, and diseases. nih.govfrontiersin.org

Potential Application for this compound: Once potential targets are identified through proteomics or other methods, bioinformatics tools can be used to analyze their functions, known signaling pathways, and disease associations. nih.gov For example, Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) can reveal the biological processes and pathways that are significantly affected by this compound treatment. medsci.org

Potential Application for this compound: For a natural product like this compound, network pharmacology could be used to construct a "compound-target-disease" network. nih.gov By mapping the known or predicted targets of this compound onto a network of human protein interactions, researchers could identify key nodes and pathways that are likely to be modulated by the compound, thereby predicting its therapeutic effects and potential side effects. nih.gov

The application of these in silico approaches would be a logical and cost-effective step in prioritizing experimental validation and forming new hypotheses about the mechanism of action of this compound.

Exploration of this compound's Biological Relevance in Underexplored Chemical Space

Natural products occupy a unique and diverse region of chemical space, often characterized by high three-dimensional complexity, which is frequently underrepresented in typical synthetic compound screening libraries. capes.gov.brresearchgate.net this compound serves as an excellent example of a natural product scaffold that is being explored to populate this underexplored chemical space for drug discovery, particularly in the context of fragment-based drug discovery (FBDD). nih.gov

In FBDD, small molecular fragments (typically <300 Da) are screened for weak binding to a biological target. Hits are then grown or linked to generate more potent lead compounds. Natural products are considered attractive starting points for generating such fragments because they are evolutionarily selected to interact with biological macromolecules, and their fragments may retain this biological relevance. chimia.ch

A notable study involved the systematic fragmentation and diversification of natural products to create a 3D-shaped, natural product-like fragment library. nih.gov this compound was one of the natural products selected for this initiative. Through chemical modifications, a series of fragments were generated from the this compound scaffold. rsc.org This process not only created novel fragments for the library but also led to the discovery of novel chemical rearrangements of the parent molecule. nih.govcapes.gov.br The resulting fragment library, enriched with structures derived from this compound and other natural products, possesses excellent 3D-shape and natural product-likeness, covering a novel and underrepresented area of chemical space for FBDD. nih.govcapes.gov.brresearchgate.net This strategic use of this compound highlights its value not just as a potential therapeutic agent itself, but as a foundational scaffold for generating novel chemical entities with potential for drug discovery.

Structure Activity Relationship Sar Studies of Massarigenin C and Its Derivatives

Methodologies for Quantitative Structure-Activity Relationship (QSAR) Analysis of Massarigenin C Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain the mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. wikipedia.orgsips.org.in For analogues of this compound, QSAR studies are pivotal in understanding how specific structural modifications influence their therapeutic effects. The primary goal is to develop predictive models that can guide the synthesis of new derivatives with enhanced potency and selectivity. eurekaselect.com

The general workflow for a QSAR analysis of this compound analogues involves several key steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities is compiled. It is crucial that the activities are measured using a consistent biological assay to ensure the reliability of the model.

Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. sips.org.in

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to establish a correlation between the molecular descriptors and the biological activity. wikipedia.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. eurekaselect.com

Commonly used physicochemical parameters in QSAR studies include:

Hydrophobicity: The partition coefficient (log P) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. sips.org.in

Electronic Effects: The Hammett electronic parameter (σ) describes the electron-donating or electron-withdrawing nature of substituents, which can affect drug-receptor interactions.

Steric Factors: Parameters like molar refractivity (MR) and Taft's steric parameter (Es) quantify the size and shape of substituents, which are critical for the complementary fit between a ligand and its binding site. sips.org.in

By analyzing the QSAR equations, researchers can identify which properties are most influential in determining the biological activity of this compound analogues, thereby guiding the rational design of more effective therapeutic agents. ugm.ac.idnih.gov

Computational Approaches to SAR and Pharmacophore Modeling of this compound Scaffolds

Computational methods are indispensable tools in modern drug discovery, providing insights into the structure-activity relationships (SAR) of compounds like this compound and facilitating the design of novel derivatives. These approaches can be broadly categorized into ligand-based and structure-based methods. nih.gov

Pharmacophore modeling is a key ligand-based technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for biological activity. nih.govdovepress.com For this compound scaffolds, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (H) groups

Aromatic Rings (AR) nih.govfrontiersin.org

These models can be generated from a set of active analogues and used to screen large compound libraries for molecules that fit the pharmacophoric requirements, thus identifying potential new hits. dovepress.comnih.gov

Structure-based computational approaches rely on the three-dimensional structure of the biological target. If the protein target of this compound is known, techniques like molecular docking can be employed to predict the binding mode and affinity of its derivatives. This information is invaluable for understanding the SAR at an atomic level and for designing modifications that enhance binding interactions.

The integration of both ligand-based and structure-based methods provides a powerful strategy for the rational design of this compound derivatives. Pharmacophore models can guide the initial selection of scaffolds, while molecular docking can refine the design by optimizing interactions within the target's binding site.

Rational Experimental Design for SAR Exploration in this compound Chemical Series

The exploration of the structure-activity relationship (SAR) for a chemical series like that of this compound requires a systematic and rational experimental design. The goal is to efficiently probe the chemical space around the core scaffold to identify key structural modifications that lead to improved biological activity.

A common strategy is the Topliss Tree approach, a non-mathematical, operational scheme for analogue design. This method provides a structured flowchart for introducing substituents with varying electronic and hydrophobic properties to systematically explore the SAR.

Another important aspect of rational design is the use of bioisosteric replacements . Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. By replacing parts of the this compound molecule with known bioisosteres, medicinal chemists can modulate its pharmacokinetic and pharmacodynamic properties.

Table 1: Examples of Bioisosteric Replacements

Furthermore, the synthesis of a focused library of analogues based on computational predictions from QSAR and pharmacophore models allows for a more targeted exploration of the SAR. This iterative process of design, synthesis, and biological testing is central to modern medicinal chemistry.

Topological and Three-Dimensional Descriptors in this compound SAR Analysis

In the quantitative analysis of structure-activity relationships for this compound and its derivatives, molecular descriptors play a crucial role in numerically representing the chemical structure. These descriptors can be broadly classified into topological (2D) and three-dimensional (3D) types. nih.govresearchgate.net

Topological descriptors , also known as 2D descriptors, are derived from the two-dimensional representation of a molecule. researchgate.net They encode information about atomic connectivity, size, shape, and branching. researchgate.net Examples include:

Molecular Connectivity Indices (e.g., Randić index): These indices reflect the degree of branching in a molecule. researchgate.net

Topological Shape Indices (e.g., Kappa shape indices): These describe different aspects of molecular shape.

Atom-Type Counts: Simple counts of different atom types or functional groups present in the molecule.

Three-dimensional (3D) descriptors are calculated from the 3D coordinates of the atoms in a molecule and provide information about its spatial arrangement. nih.govnih.gov These are particularly important for understanding interactions with biological macromolecules. Examples include:

Van der Waals Volume and Surface Area: These describe the steric bulk of the molecule.

Dipole Moment: This quantifies the polarity of the molecule.

3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptors: These encode 3D information from the atomic coordinates.

RDF (Radial Distribution Function) descriptors: These represent the probability distribution of interatomic distances in the molecule. nih.gov

The choice of descriptors is critical for the development of a predictive QSAR model. A combination of both 2D and 3D descriptors often provides a more comprehensive description of the molecular features relevant to biological activity. nih.govarxiv.orgresearchgate.net For a complex natural product like this compound, which possesses a distinct three-dimensional architecture, 3D descriptors are especially valuable for capturing the nuances of its SAR.

Fragment Linking and Growing Strategies Based on this compound Fragments

Fragment-based drug discovery (FBDD) is a powerful strategy for lead identification and optimization. lifechemicals.comfrontiersin.org In the context of this compound, this approach involves deconstructing the natural product into smaller fragments and then using these fragments as starting points for building new, potentially more potent and selective molecules. chimia.chresearchgate.net Two primary strategies employed in FBDD are fragment growing and fragment linking. lifechemicals.comopenaccessjournals.com

Fragment Growing: This strategy involves identifying a core fragment of this compound that binds to the target protein. frontiersin.orgopenaccessjournals.com Medicinal chemists then systematically add chemical functionalities to this fragment to explore unoccupied pockets in the binding site and enhance binding affinity. lifechemicals.comfrontiersin.org This iterative process allows for the optimization of interactions with the target. frontiersin.org

Fragment Linking: This approach is used when two or more different fragments of this compound are found to bind to adjacent sites on the target protein. openaccessjournals.comnih.gov The fragments are then connected using a chemical linker to create a single, larger molecule with potentially much higher affinity, as the binding energy of the linked compound can be greater than the sum of the individual fragments' binding energies. openaccessjournals.comnih.gov The design of the linker is crucial and must be carefully considered to ensure the correct orientation of the original fragments. nih.gov

Both fragment growing and linking strategies can be guided by computational methods such as molecular docking and pharmacophore modeling to prioritize the most promising modifications. researchgate.net These approaches offer a rational and efficient way to leverage the structural information inherent in the this compound scaffold to develop novel therapeutic agents. chimia.chresearchgate.net

Table 2: Compound Names Mentioned

Advanced Analytical Methodologies for Research and Quantification of Massarigenin C

High-Performance Liquid Chromatography (HPLC) Method Development for Massarigenin C Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fungal secondary metabolites, including polyketides like this compound. nih.govresearchgate.net The development of a reliable HPLC method is essential for separating the target compound from a complex mixture of other metabolites produced by the source organism, such as Phoma or Malbranchea species. nih.govresearchgate.net The process involves a systematic optimization of chromatographic conditions to achieve adequate resolution, peak shape, and sensitivity. knauer.net

The initial step in method development involves understanding the physicochemical properties of this compound (Molecular Formula: C₁₁H₁₂O₅). nih.gov Its structure contains chromophores that allow for UV detection, a common detection method in HPLC. researchgate.netresearchgate.net Reversed-phase (RP) HPLC is the most common separation mode for moderately polar compounds like this compound. hplc.eu

Method development typically includes:

Column Selection : A C18 column is often the first choice for reversed-phase separations due to its versatility and wide applicability. hplc.euinsights.bio Column dimensions (e.g., 4.6 mm internal diameter, 150-250 mm length) and particle size (e.g., 3-5 µm) are selected to balance separation efficiency and analysis time. hplc.eunih.gov

Mobile Phase Selection : The mobile phase usually consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is typically required to elute a range of compounds with varying polarities, which is common in fungal extracts. chromatographyonline.com

Detector Settings : A photodiode array (PDA) or UV detector is used. researchgate.net The detection wavelength is set at an absorption maximum of this compound to ensure high sensitivity. If the specific maximum is unknown, a PDA detector can be used to acquire the full UV spectrum of the eluting peak. researchgate.net

Optimization : Parameters such as flow rate, column temperature, and gradient slope are fine-tuned to optimize the separation, ensuring that this compound is well-resolved from adjacent peaks. nih.gov

The following table presents a hypothetical, yet typical, set of starting parameters for an HPLC method for this compound analysis.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small organic molecules. insights.bio |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape for ionizable compounds. nih.gov |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |

| Gradient | 5% B to 95% B over 20 minutes | To elute compounds with a wide range of polarities from the fungal extract. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. hplc.eu |

| Column Temp. | 30 °C | Provides reproducible retention times. nih.gov |

| Detection | UV/PDA at 254 nm and 280 nm | Common wavelengths for aromatic and conjugated systems. |

| Injection Vol. | 10 µL | Typical volume for analytical HPLC. |

Gas Chromatography (GC) Applications in this compound Research

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. thermofisher.commdpi.com Its application in the analysis of natural products is often focused on essential oils, fatty acids, and other thermally stable, volatile molecules. wikipedia.org For polyketides like this compound, which have polar functional groups (hydroxyls, carboxyls) and a moderate molecular weight, direct GC analysis can be challenging due to low volatility and potential thermal degradation in the high-temperature injector and column. wikipedia.org

To make compounds like this compound suitable for GC analysis, a derivatization step is often employed. etamu.edu This process chemically modifies the analyte to increase its volatility and thermal stability. Common derivatization techniques include:

Silylation : Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.

Alkylation : This involves converting acidic protons into esters or ethers.

Once derivatized, the sample can be analyzed using a GC system, typically coupled with a mass spectrometer (GC-MS) for definitive identification. etamu.edu The GC separates the components of the mixture, and the MS provides mass spectra that act as a chemical fingerprint for each compound. wikipedia.orgshimadzu.com

Key aspects of GC applications for this compound would include:

Sample Preparation : Extraction from the fungal culture, followed by a derivatization step to increase volatility.

GC-MS System : A standard GC instrument equipped with a capillary column (e.g., HP-5MS, a non-polar column) connected to a mass spectrometer. etamu.edu

Analysis : The derivatized this compound would have a characteristic retention time on the GC column and produce a unique mass spectrum upon electron ionization, allowing for its identification and quantification. thermofisher.com

The table below outlines typical parameters for a GC-MS analysis of a derivatized polyketide similar to this compound.

| Parameter | Condition | Rationale |

| Derivatization Agent | BSTFA with 1% TMCS | Common, effective silylating agent for hydroxyl groups. |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A workhorse non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good separation efficiency. thermofisher.com |

| Injector Temperature | 280 °C | Ensures rapid vaporization of the derivatized analyte. |

| Oven Program | 100 °C (2 min hold), ramp to 300 °C at 10 °C/min | A temperature gradient is necessary to separate compounds with different boiling points. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable fragmentation patterns. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupoles are common for routine analysis, while TOF provides high mass accuracy. etamu.edu |

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Analysis of this compound

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. slideshare.net SFC bridges the gap between gas and liquid chromatography and has gained significant traction in the pharmaceutical industry for both chiral and achiral separations. chromatographyonline.comnih.gov Compared to HPLC, SFC often provides faster separations and is considered a "greener" technology due to the reduced use of organic solvents. chromatographyonline.com

For a compound like this compound, SFC offers several potential advantages:

Achiral Analysis : As a normal-phase separation technique, SFC provides selectivity that is orthogonal to reversed-phase HPLC. chromatographyonline.com This is highly valuable for impurity profiling, as impurities that co-elute with the main peak in an HPLC method may be well-separated using SFC.

Chiral Analysis : this compound possesses multiple stereogenic centers, meaning it exists as stereoisomers. researchgate.net The biological activity of different stereoisomers can vary significantly. SFC is a leading technique for chiral separations, often outperforming HPLC in speed and efficiency when using polysaccharide-based chiral stationary phases (CSPs). chromatographyonline.com

Method development in SFC involves screening different columns and mobile phase modifiers (typically alcohols like methanol or ethanol) to achieve separation. nih.gov

The table below details potential SFC conditions for the analysis of this compound.

| Parameter | Condition | Rationale |

| Analysis Type | Chiral Separation | To resolve the enantiomers/diastereomers of this compound. |

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H) | Polysaccharide-based CSPs are widely successful for a broad range of chiral compounds in SFC. |

| Mobile Phase A | Supercritical CO₂ | Primary mobile phase in SFC. slideshare.net |

| Mobile Phase B | Methanol or Ethanol | Polar organic modifier used to control analyte retention and selectivity. chromatographyonline.com |

| Elution Mode | Isocratic (e.g., 85% CO₂, 15% Methanol) | Often sufficient for chiral separations once a suitable modifier concentration is found. |

| Flow Rate | 3 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase. chromatographyonline.com |

| Back Pressure | 150 bar | Maintained to keep CO₂ in a supercritical or liquid-like state. |

| Column Temp. | 40 °C | Affects fluid density and can influence selectivity. |

| Detection | UV-Vis or MS | Compatible with standard detectors. |

Hyphenated Spectrometric Techniques for Complex Mixture Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectrometric detector, are indispensable for the analysis of complex mixtures like fungal extracts. wikipedia.org For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique. annalsofplantsciences.comresolvemass.ca It combines the superior separation power of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.comwikipedia.org

The key advantages of LC-MS for analyzing this compound in a crude extract are:

Identification : It provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS), often using TOF or Orbitrap analyzers, can determine the elemental composition with high accuracy, confirming the molecular formula (C₁₁H₁₂O₅ for this compound). nih.gov

Structural Elucidation : Tandem Mass Spectrometry (LC-MS/MS) involves selecting the molecular ion of this compound, fragmenting it, and analyzing the resulting fragment ions. nih.gov This fragmentation pattern provides structural information that helps to confirm the identity of the compound and distinguish it from isomers.

Sensitivity and Selectivity : MS detectors can selectively monitor for the specific mass-to-charge ratio (m/z) of this compound, allowing for its detection at very low levels even when it is not fully separated chromatographically from other components in the extract. nih.gov

A typical LC-MS/MS analysis workflow involves separating the fungal extract using an HPLC method (as described in 8.1) and directing the eluent into the mass spectrometer.

| Technique | Information Provided | Application to this compound |

| LC-MS (Full Scan) | Provides molecular weight of eluting compounds. | Detection of the [M+H]⁺ (m/z 225.07) or [M+Na]⁺ (m/z 247.05) ion for this compound (C₁₁H₁₂O₅). |

| LC-HRMS | Provides exact mass and elemental composition. | Confirms the molecular formula C₁₁H₁₂O₅ by measuring the mass with high precision (e.g., 224.0685 for the neutral mass). nih.gov |

| LC-MS/MS | Provides structural information from fragmentation patterns. | Selection of the parent ion (e.g., m/z 225.07) and fragmentation to produce a characteristic pattern of daughter ions, confirming the compound's identity. nih.gov |

Quantitative Analysis and Impurity Profiling Methodologies for this compound Research

Quantitative analysis and impurity profiling are critical for establishing the quality and consistency of a chemical substance. researchgate.net For this compound, this involves developing and validating analytical methods to accurately measure its concentration and to detect, identify, and quantify any impurities. mt.comajprd.com These impurities can be process-related (from isolation and purification), degradation products, or co-metabolites from the source fungus. researchgate.net

Quantitative Analysis The quantification of this compound is typically performed using a validated HPLC-UV or LC-MS method. mdpi.com The process requires a pure reference standard of this compound to create a calibration curve. This curve plots the detector response (e.g., peak area) against a series of known concentrations of the standard. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. shimadzu.com